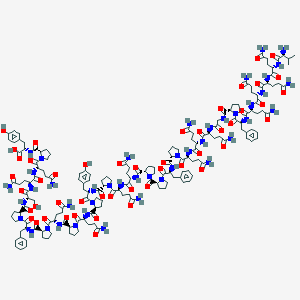
8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 8-(6-Aminohexyl)amino-adenosine 5'-monophosphate derivatives involves multiple steps, including the reaction of adenosine 5'-monophosphate (Ado-5'-P) with bromine to yield 8-bromo-adenosine 5'-monophosphate. This is followed by the reaction with alpha, omega-diaminoalkanes to give the corresponding 8-(omega-aminoalkyl)-Ado-5'-P derivatives. These derivatives are then used to study the effect of the nature of the spacer arm in affinity chromatography, showcasing the intricate synthesis pathway of such compounds (Lowe, 1977).
Molecular Structure Analysis
Crystal structures of lithium complexes with nucleotides like adenosine 2'-monophosphate provide insights into the molecular structure of related compounds. These structures reveal the coordination of lithium ions with water, ribose, and phosphate oxygens, demonstrating the complex interactions within the crystal lattice of nucleotide-lithium salts (Padiyar & Seshadri, 1998).
Chemical Reactions and Properties
Research on the proton magnetic resonance of 8-(6-aminohexyl)-aminoadenosine 5′-monophosphate (8-AHA-AMP) highlights the compound's conformation and ionization state. The study found the anti-conformation about the glycosyl bond to be the preferred form, indicating specific chemical properties and reactions related to its structural conformation (Evans et al., 1978).
Physical Properties Analysis
The investigation of lithium salts of various molecular structures, including 8-(6-Aminohexyl)amino-adenosine 5'-monophosphate lithium salt, often focuses on their crystalline structure, solubility, and thermal behavior. These studies contribute to our understanding of the physical properties critical for their application in different scientific and industrial processes.
Chemical Properties Analysis
Lithium salts of nucleotides, including 8-(6-Aminohexyl)amino-adenosine 5'-monophosphate lithium salt, exhibit unique chemical properties such as specific reactivity towards other compounds, ionization potential, and stability under various conditions. Their interaction with enzymes, potential as substrates for biochemical reactions, and inhibition by lithium ions are areas of significant research interest, providing insights into their chemical behavior and applications (Patel et al., 2002).
Applications De Recherche Scientifique
Lithium's Neurotrophic and Neuroprotective Effects
Lithium is known for its neurotrophic and neuroprotective effects, which are partially exerted through its action on oxidative stress, apoptosis, inflammation, and neurotrophic factor functioning. This action includes the modulation of cyclic adenosine monophosphate (cAMP)-mediated signal transduction, increased expression of brain-derived neurotrophic factor (BDNF), and inhibition of glycogen synthase kinase 3 (GSK3). These mechanisms underline lithium's potential in treating mood and neurodegenerative disorders (Quiroz et al., 2010).
Lithium and Signal Transduction
Lithium's therapeutic mechanism in bipolar affective disorder involves its interaction with signal transduction processes. Studies on rats have shown that lithium interacts with inositol, forskolin, dibutyryl cAMP, and pertussis toxin, affecting rearing behavior and locomotion. This evidence supports the biochemical findings that lithium's interactions with the phosphatidylinositol and cyclic AMP signal transduction systems may be relevant to its therapeutic effects in bipolar disorder (Kofman & Patishi, 1999).
Lithium in Cancer Therapy
Recent studies have shown the antitumor effects of lithium, highlighting its role in tumor development regulation. Lithium affects tumor progression by regulating IMPase and GSK-3, promoting proliferation and programmed cell death (PCD) in tumor cells. This suggests lithium's potential use as an adjunctive therapy in cancer treatment, increasing treatment efficacy while reducing side effects (Yang et al., 2023).
Lithium's Role in Signal Transduction and Gene Expression
Lithium and valproate affect signaling pathways and gene expression in the central nervous system, potentially explaining their therapeutic effects on mood disorders. These drugs modulate the protein kinase C signaling pathway, cyclic adenosine monophosphate pathway, and the activator protein 1 family of transcription factors, influencing the etiology and treatment strategies for mood disorders (Chen et al., 1999).
Propriétés
InChI |
InChI=1S/C16H28N7O7P.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(30-15)7-29-31(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H2,18,20,21)(H2,26,27,28); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAANYDRGGFZBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28LiN7O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585060 | |
| Record name | PUBCHEM_16218901 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt | |
CAS RN |
102029-82-3 | |
| Record name | PUBCHEM_16218901 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)








![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)
![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)
